molecular formula C13H18N2O3 B595673 trans-3-Amino-1-cbz-4-hydroxypiperidine CAS No. 167832-26-0

trans-3-Amino-1-cbz-4-hydroxypiperidine

Cat. No.: B595673
CAS No.: 167832-26-0
M. Wt: 250.298
InChI Key: VKBBZJXAWNVLSE-RYUDHWBXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Trans-3-Amino-1-cbz-4-hydroxypiperidine is a useful research compound. Its molecular formula is C13H18N2O3 and its molecular weight is 250.298. The purity is usually 95%.
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Biological Activity

trans-3-Amino-1-cbz-4-hydroxypiperidine is a compound of increasing interest in medicinal chemistry due to its potential biological activities, particularly in the context of neurological disorders. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the following key features:

  • Molecular Formula : C13_{13}H16_{16}N2_{2}O2_{2}
  • Molecular Weight : 250.29 g/mol
  • Functional Groups : An amino group, a hydroxyl group, and a carbobenzyloxy (Cbz) protecting group on a piperidine ring.

These structural characteristics allow for versatile manipulation in organic synthesis, making it a valuable intermediate in drug development.

The biological activity of this compound is primarily attributed to its interactions with neurotransmitter systems:

  • GABAergic System : The compound is believed to enhance GABA receptor activity, which plays a crucial role in inhibitory neurotransmission. This interaction can lead to increased chloride ion influx into neurons, resulting in hyperpolarization and reduced neuronal excitability.
  • Potential Antidepressant Effects : Similar piperidine derivatives have been explored for their antidepressant properties. The modulation of neurotransmitter systems involved in mood regulation suggests that this compound may exhibit similar effects.
  • Antinociceptive Activity : Some studies indicate that compounds with similar structures can possess antinociceptive (pain-relieving) properties, suggesting potential applications in pain management.

Pharmacokinetics

The pharmacokinetic profile of this compound involves:

  • Absorption : Likely occurs through the gastrointestinal tract.
  • Distribution : The compound is expected to distribute widely across various tissues.
  • Metabolism : Primarily metabolized in the liver.
  • Excretion : Excreted via the kidneys.

Factors such as solubility and stability significantly influence its bioavailability.

Case Studies

  • Study on GABA Receptor Modulation :
    • A study demonstrated that compounds similar to this compound effectively enhanced GABAergic activity, leading to significant anxiolytic effects in animal models .
  • Antidepressant Activity :
    • Research on piperidine derivatives indicated that modifications at the 4-position could yield compounds with improved antidepressant efficacy compared to traditional SSRIs (Selective Serotonin Reuptake Inhibitors) .

Comparative Analysis

The following table summarizes the biological activities of this compound compared to related compounds:

Compound NameBiological ActivityKey Features
This compoundPotential antidepressantEnhances GABAergic activity
4-Amino-1-cbz-piperidineAntinociceptiveLacks hydroxyl group; used as an intermediate
Benzyl 4-amino-piperidineModerate GABA antagonistSimpler structure; no carbobenzyloxy protection

Properties

IUPAC Name

benzyl (3S,4S)-3-amino-4-hydroxypiperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O3/c14-11-8-15(7-6-12(11)16)13(17)18-9-10-4-2-1-3-5-10/h1-5,11-12,16H,6-9,14H2/t11-,12-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKBBZJXAWNVLSE-RYUDHWBXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC(C1O)N)C(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(C[C@@H]([C@H]1O)N)C(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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